molecular formula C22H34BNO5 B14028904 tert-Butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl (R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B14028904
M. Wt: 403.3 g/mol
InChI Key: MVDSPFHAHKZYJL-CQSZACIVSA-N
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Description

tert-Butyl ®-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester.

    Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate functionality, ensuring stability during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various aryl or vinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The boronic ester group makes this compound a valuable intermediate in catalytic processes, particularly in cross-coupling reactions.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: The compound’s isoquinoline core is a common motif in many pharmacologically active molecules, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The isoquinoline core can interact with biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
  • tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Uniqueness

The uniqueness of tert-Butyl ®-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its combination of the isoquinoline core and the boronic ester group. This combination provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl (1R)-6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H34BNO5/c1-14-15-10-11-17(26-9)18(23-28-21(5,6)22(7,8)29-23)16(15)12-13-24(14)19(25)27-20(2,3)4/h10-11,14H,12-13H2,1-9H3/t14-/m1/s1

InChI Key

MVDSPFHAHKZYJL-CQSZACIVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CCN([C@@H]3C)C(=O)OC(C)(C)C)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CCN(C3C)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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